molecular formula C9H7BrF3N3O2 B13130575 6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid

6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid

Cat. No.: B13130575
M. Wt: 326.07 g/mol
InChI Key: BEMXUXMULOIMBG-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid (TFA) is a salt formed by the protonation of the amine group of 6-bromoimidazo[1,2-a]pyridin-2-amine with TFA. This compound is frequently utilized in organic synthesis, particularly in Pictet-Spengler reactions to construct tetrahydrodipyridoimidazole derivatives . Its molecular formula is C₇H₆BrN₃·C₂HF₃O₂, with the free base having a molecular weight of 211.05 g/mol (excluding TFA). The TFA salt enhances solubility in polar solvents, facilitating its use in condensation reactions.

Properties

Molecular Formula

C9H7BrF3N3O2

Molecular Weight

326.07 g/mol

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-2-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H6BrN3.C2HF3O2/c8-5-1-2-7-10-6(9)4-11(7)3-5;3-2(4,5)1(6)7/h1-4H,9H2;(H,6,7)

InChI Key

BEMXUXMULOIMBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromoimidazo[1,2-a]pyridin-2-amine typically involves the reaction of 2-aminopyridine with a bromo-substituted ketone under controlled conditions. One common method involves the use of a chemodivergent reaction where the halogen atom is displaced by the nitrogen of the pyridine ring, leading to the formation of a pyridinium salt, which then undergoes cyclization to form the desired imidazo[1,2-a]pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-a]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyridin-2-amine2,2,2-trifluoroacetate(1:1) has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromoimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter systems in the brain. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Variations in Imidazo[1,2-a]pyridine Derivatives

The following table summarizes key differences in substituents, molecular weights, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Reference
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride Br (position 6), NH₂ (position 2) C₇H₇BrClN₃ 248.52 Intermediate in drug discovery; forms salts for improved stability
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Br (position 2), CF₃ (position 6) C₈H₄BrF₃N₂ 265.03 Building block for fluorinated pharmaceuticals
6-Bromoimidazo[1,2-a]pyridine-3-sulfonic acid Br (position 6), SO₃H (position 3) C₇H₅BrN₂O₃S 277.10 Catalyst in sulfonation reactions; precursor for sulfonamide drugs
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid Br (position 6), COOH (position 2) C₈H₅BrN₂O₂ 241.04 Synthesis of amides/esters; metal-organic frameworks
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-acetate Br (position 6), CH₂COOEt (position 2) C₁₁H₁₁BrN₂O₂ 283.13 Prodrug development; ester hydrolysis studies
3-Bromo-6-chloroimidazo[1,2-a]pyridine Br (position 3), Cl (position 6) C₇H₄BrClN₂ 231.48 Cross-coupling reactions (e.g., Suzuki-Miyaura)

Functional Group and Reactivity Analysis

  • Amine Derivatives: The TFA salt of 6-bromoimidazo[1,2-a]pyridin-2-amine exhibits enhanced solubility in methanol and chloroform compared to its hydrochloride counterpart . The free amine is nucleophilic, enabling condensation with aldehydes in Pictet-Spengler reactions .
  • Carboxylic Acid Derivatives : 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (MW 241.04) is less soluble in organic solvents but serves as a precursor for metal coordination complexes .
  • Halogenated Analogues : Bromine at position 6 (as in the target compound) facilitates cross-coupling reactions, while chlorine in 3-Bromo-6-chloroimidazo[1,2-a]pyridine offers dual reactivity for sequential functionalization .

Physicochemical Properties

  • Solubility : TFA salts generally exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to neutral brominated derivatives.
  • Stability : The sulfonic acid derivative () is hygroscopic due to its strong acidity, whereas ester derivatives () are more stable under basic conditions.

Biological Activity

6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC9H7BrF3N3O2
Molecular Weight326.07 g/mol
IUPAC Name6-bromoimidazo[1,2-a]pyridin-2-amine; 2,2,2-trifluoroacetic acid
InChI KeyBEMXUXMULOIMBG-UHFFFAOYSA-N
Canonical SMILESC1=CC2=NC(=CN2C=C1Br)N.C(=O)(C(F)(F)F)O

The biological activity of 6-bromoimidazo[1,2-a]pyridin-2-amine is primarily attributed to its interaction with various molecular targets in the body. It has been shown to modulate neurotransmitter systems, contributing to its anticonvulsant properties . The compound's ability to affect ion channels and neurotransmitter receptors plays a crucial role in its pharmacological effects.

Anticonvulsant Activity

Research indicates that 6-bromoimidazo[1,2-a]pyridin-2-amine exhibits significant anticonvulsant properties. In animal models, it has demonstrated efficacy in reducing seizure activity without significant toxicity at therapeutic doses. For instance, a study reported that this compound did not exhibit acute toxicity in Kunming mice at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Antiproliferative Effects

In vitro studies have highlighted the compound's potential as an anticancer agent . It showed potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 µM. This selectivity for cancer cells over normal cells indicates a promising therapeutic window . Moreover, it inhibited lung metastasis in mouse models more effectively than established treatments like TAE226.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In vitro assays showed it significantly suppressed COX-2 enzyme activity, which is crucial for inflammatory processes. The IC50 values for COX-2 inhibition were comparable to those of standard anti-inflammatory drugs such as celecoxib .

Pharmacokinetics

Pharmacokinetic studies reveal that after intravenous administration at a dose of 2 mg/kg, the clearance rate was approximately 82.7 mL/h/kg with an oral bioavailability of 31.8% following a dose of 10 mg/kg . These findings suggest that while the compound is rapidly cleared from circulation, it retains sufficient bioavailability for therapeutic use.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticonvulsant Efficacy : In a controlled study involving animal models, the compound significantly reduced seizure frequency compared to control groups.
  • Cancer Cell Line Studies : Testing against various cancer cell lines demonstrated selective cytotoxicity towards malignant cells while sparing normal cells, indicating potential for targeted cancer therapy.
  • Inflammation Models : In vivo models assessing inflammation showed reduced edema and inflammatory markers when treated with this compound compared to untreated controls.

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